molecular formula C10H9ClN2O2S B13258623 N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B13258623
M. Wt: 256.71 g/mol
InChI Key: WJKHMDDKQISHMZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position and a methylglycine moiety attached to the nitrogen atom of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 6-chloro-1,3-benzothiazole with N-methylglycine under specific conditions. One common method includes:

    Starting Materials: 6-chloro-1,3-benzothiazole and N-methylglycine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3).

    Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For instance, its anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to its specific substitution pattern and the presence of a methylglycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid

InChI

InChI=1S/C10H9ClN2O2S/c1-13(5-9(14)15)10-12-7-3-2-6(11)4-8(7)16-10/h2-4H,5H2,1H3,(H,14,15)

InChI Key

WJKHMDDKQISHMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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